2-D08 2-D08 2-D08 is a synthetic flavone that inhibits sumoylation. It completely inhibits sumoylation in microfluidic electrophoretic mobility shift and kinetic assays at a concentration of 30 µM. 2-D08 inhibits sumoylation of topoisomerase I in the breast cancer cell lines ZR-75-1 and BT-474.2 It specifically disrupts the transfer of SUMO from the E2 enzyme (UBC9) thioester conjugate to the substrate. 2-D08 prevents amyloid-β (Aβ) (1-42) aggregation and Aβ-induced toxicity in PC12 cells. It also has antioxidant properties.
2-D08 is a synthetic flavone that inhibits sumoylation. 2-D08 showed anti-aggregatory and neuroprotective effect
Brand Name: Vulcanchem
CAS No.: 144707-18-6
VCID: VC0515891
InChI: InChI=1S/C15H10O5/c16-10-6-5-9(14(18)15(10)19)13-7-11(17)8-3-1-2-4-12(8)20-13/h1-7,16,18-19H
SMILES: C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=C(C=C3)O)O)O
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol

2-D08

CAS No.: 144707-18-6

Cat. No.: VC0515891

Molecular Formula: C15H10O5

Molecular Weight: 270.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-D08 - 144707-18-6

Specification

Description 2-D08 is a synthetic flavone that inhibits sumoylation. It completely inhibits sumoylation in microfluidic electrophoretic mobility shift and kinetic assays at a concentration of 30 µM. 2-D08 inhibits sumoylation of topoisomerase I in the breast cancer cell lines ZR-75-1 and BT-474.2 It specifically disrupts the transfer of SUMO from the E2 enzyme (UBC9) thioester conjugate to the substrate. 2-D08 prevents amyloid-β (Aβ) (1-42) aggregation and Aβ-induced toxicity in PC12 cells. It also has antioxidant properties.
2-D08 is a synthetic flavone that inhibits sumoylation. 2-D08 showed anti-aggregatory and neuroprotective effect
CAS No. 144707-18-6
Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
IUPAC Name 2-(2,3,4-trihydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C15H10O5/c16-10-6-5-9(14(18)15(10)19)13-7-11(17)8-3-1-2-4-12(8)20-13/h1-7,16,18-19H
Standard InChI Key JJAXTFSPCLZPIW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=C(C=C3)O)O)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=C(C=C3)O)O)O
Appearance Solid powder

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